

Technical Guide: Physical and Chemical Characteristics of Solid Buturon

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Compound of Interest

Compound Name: Buturon

Cat. No.: B166553

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Introduction

Buturon is a phenylurea herbicide, chemically identified as 1-but-3-yn-2-yl-3-(4-chlorophenyl)-1-methylurea.[1] Historically used for the control of grassy weeds in cereal crops, it is now considered largely obsolete.[1] Despite its reduced agricultural use, a thorough understanding of its solid-state physical and chemical properties remains crucial for toxicological studies, environmental fate assessment, and research into related chemical structures. This guide provides an in-depth overview of the core physical and chemical characteristics of solid **Buturon**, complete with experimental methodologies and structured data for ease of reference.

Chemical Identity and Structure

Buturon is a colorless, crystalline solid belonging to the methylurea and phenylurea families of compounds.[1] Its molecular structure contains a chiral center, meaning it exists as two enantiomers, though it is typically produced and used as a racemate.[2]

Table 1: Chemical Identifiers of **Buturon**

Identifier	Value	Reference
IUPAC Name	1-but-3-yn-2-yl-3-(4-chlorophenyl)-1-methylurea	[1][3]
CAS Number	3766-60-7	[1][4][5]
Molecular Formula	C ₁₂ H ₁₃ ClN ₂ O	[1][4][5][6]
SMILES	<chem>CC(C#C)N(C)C(=O)NC1=CC=C(C=C1)Cl</chem>	[1][3]
InChI	InChI=1S/C12H13ClN2O/c1-4-9(2)15(3)12(16)14-11-7-5-10(13)6-8-11/h1,5-9H,2-3H3,(H,14,16)	[1][3][4]

Physical Properties

The physical characteristics of solid **Buturon** are critical for its handling, formulation, and behavior in various environments.

Table 2: Physical Properties of Solid **Buturon**

Property	Value	Unit	Reference
Molar Mass	236.70	g·mol ⁻¹	[1][3][4][5]
Appearance	Colorless crystalline solid	-	[1]
Melting Point	145 - 146	°C	[1][2][5]
Density	1.233	g/cm ³	[1]
Vapor Pressure	0.01	mPa (at 20 °C)	[1][2]
Flash Point	>100	°C	[1]

Chemical Properties and Solubility

The chemical properties of **Buturon**, including its solubility in various solvents, dictate its environmental mobility and potential for biological interaction.

Table 3: Solubility of **Buturon**

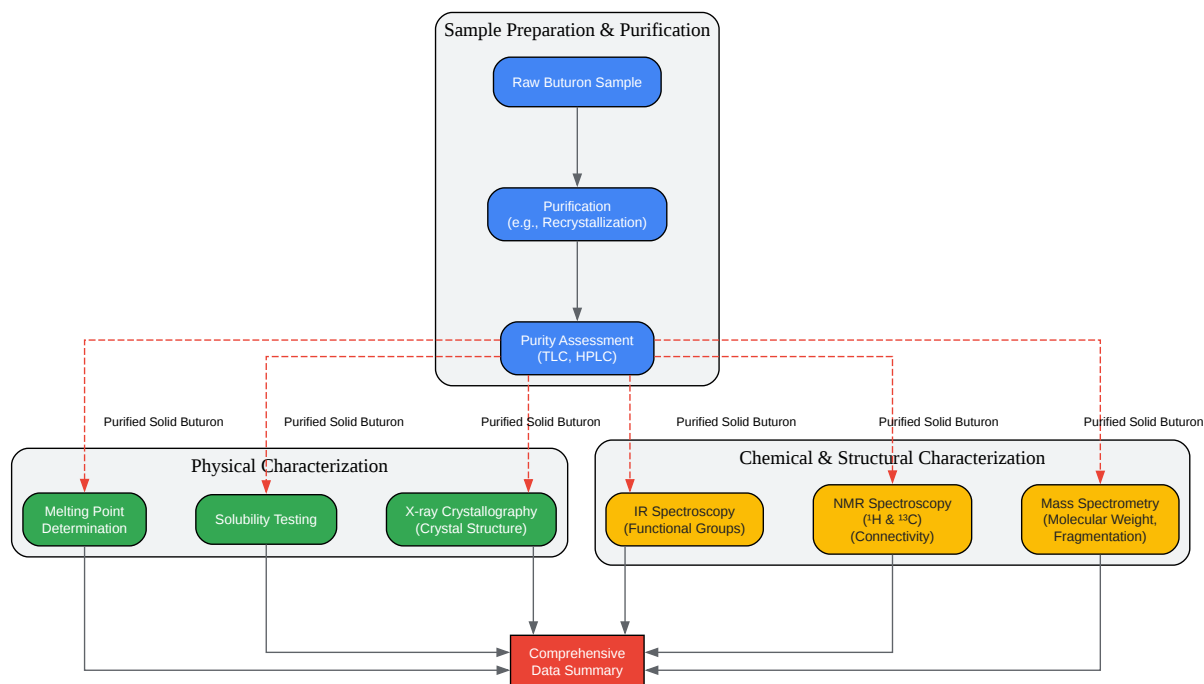
Solvent	Solubility	Unit	Reference
Water	30	mg/L	[1]
Acetone	279	g/L	[1]
Methanol	128	g/L	[1]
Benzene	9.8	g/L	[1]

Experimental Protocols

This section details the methodologies for determining the key physical and chemical characteristics of solid **Buturon**.

Workflow for Physical and Chemical Characterization

The comprehensive characterization of a solid organic compound like **Buturon** follows a structured workflow to ensure accurate and reproducible data.



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Caption: Experimental workflow for the characterization of solid **Buturon**.

Melting Point Determination

The melting point of **Buturon** is determined using the capillary method.

- Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.
- Procedure:
 - A small amount of finely powdered, dry **Buturon** is packed into a capillary tube to a height of 1-2 cm.^[3]
 - The capillary tube is placed in the heating block of the apparatus.^{[3][4]}
 - The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

- The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[5]
- The temperature at which the first drop of liquid appears (t1) and the temperature at which the entire solid mass turns to a clear liquid (t2) are recorded.[3] The melting range is reported as t1-t2. For a pure compound, this range should be narrow (0.5-1.0°C).[4]

Solubility Determination

The solubility of **Buturon** in various solvents is determined by preparing a saturated solution and quantifying the dissolved solute.

- Apparatus: Vials with screw caps, constant temperature bath with rotator/shaker, analytical balance, filtration apparatus, HPLC or UV-Vis spectrophotometer.
- Procedure:
 - An excess amount of solid **Buturon** is added to a known volume of the solvent in a sealed vial.
 - The vial is placed in a constant temperature bath and agitated for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - After agitation, the solution is allowed to stand in the temperature bath for the solid to settle.
 - A known volume of the supernatant is carefully withdrawn, ensuring no solid particles are transferred, and filtered.
 - The concentration of **Buturon** in the filtered supernatant is determined using a pre-calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.
 - The solubility is then calculated and expressed in units such as mg/L or g/L.

Spectroscopic Analysis

IR spectroscopy is used to identify the functional groups present in the **Buturon** molecule.

- Apparatus: FT-IR spectrometer, agate mortar and pestle, KBr press or salt plates (NaCl or KBr).
- Procedure (Thin Solid Film Method):
 - Approximately 50 mg of solid **Buturon** is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.^[1]
 - A drop of this solution is placed on a salt plate.^[1]
 - The solvent is allowed to evaporate, leaving a thin, solid film of the compound on the plate.^[1]
 - The plate is placed in the sample holder of the FT-IR spectrometer and the spectrum is recorded.^[1]

^1H and ^{13}C NMR spectroscopy are employed to elucidate the carbon-hydrogen framework of the **Buturon** molecule.

- Apparatus: NMR spectrometer.
- Procedure:
 - A small, accurately weighed sample of **Buturon** is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
 - The tube is placed in the NMR spectrometer.
 - The magnetic field is shimmed to achieve homogeneity.
 - ^1H and ^{13}C NMR spectra are acquired. The chemical shifts, integration (for ^1H), and coupling patterns are analyzed to confirm the molecular structure.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **Buturon**, further confirming its identity.

- Apparatus: Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

- Procedure:
 - A dilute solution of **Buturon** is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).[2]
 - The solution is introduced into the ion source of the mass spectrometer.
 - The compound is ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio.
 - The mass spectrum is recorded, showing the molecular ion peak and characteristic fragment ions.

Stability and Degradation

Buturon is susceptible to hydrolysis, particularly under acidic or basic conditions, which leads to the cleavage of the urea linkage.[7] It is generally more stable at a neutral pH.[7] In the environment, **Buturon** degrades rapidly and is not persistent, although some of its metabolites may be.[1]

Safety and Toxicology

Buturon is classified as harmful if swallowed and toxic in contact with skin.[3]

Table 4: Toxicological Data for **Buturon**

Test	Species	Route	Value	Unit	Reference
LD ₅₀	Rat	Oral	>1791	mg/kg	[1]
LD ₅₀	Rabbit	Dermal	500	mg/kg	[1]

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